6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core with chloro, iodo, and phenylsulfonyl substituents
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in Suzuki–Miyaura cross-coupling reactions .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in carbon–carbon bond formation . The Suzuki–Miyaura cross-coupling reaction, for example, is a key process in the synthesis of complex organic compounds .
Pharmacokinetics
It’s worth noting that pinacol boronic esters, which are similar in structure, have been reported to undergo catalytic protodeboronation .
Result of Action
The result of the compound’s action would likely be the formation of new carbon–carbon bonds . This could lead to the synthesis of complex organic compounds, which could have various applications in fields such as medicinal chemistry .
Action Environment
The efficacy and stability of the compound are likely influenced by environmental factors such as temperature and pH . For instance, chlorosulfonic acid, which is used in the synthesis of similar compounds, reacts differently at different temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolopyridine Core: The initial step involves the construction of the pyrrolopyridine core through cyclization reactions.
Introduction of the Chloro and Iodo Groups: Halogenation reactions are employed to introduce the chloro and iodo substituents onto the pyrrolopyridine core.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.
Scientific Research Applications
6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the phenylsulfonyl group.
2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the chloro group.
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the iodo group.
Uniqueness
The presence of both chloro and iodo groups, along with the phenylsulfonyl substituent, makes 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine unique
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-chloro-2-iodopyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-11-7-6-9-8-12(15)17(13(9)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBSHNPCKOYRPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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